6-Ethylquinoline

Description

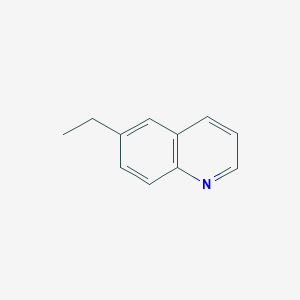

Structure

3D Structure

Properties

IUPAC Name |

6-ethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYSQQOKJDYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343243 |

Source

|

| Record name | 6-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-60-8 |

Source

|

| Record name | 6-Ethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19655-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 6-Ethylquinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal methodologies for the laboratory-scale synthesis of 6-ethylquinoline. The document emphasizes the underlying chemical principles, practical considerations, and detailed protocols necessary for successful synthesis, purification, and characterization of this important heterocyclic scaffold.

Introduction: The Significance of the Quinoline Core

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are present in a vast number of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, a key substituted derivative, serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures for drug discovery and the development of functional materials such as fluorescent dyes.[4][5]

This guide focuses on the most reliable and historically significant methods for constructing the quinoline ring system, tailored specifically for the synthesis of this compound. We will delve into the mechanistic intricacies of the Skraup, Doebner-von Miller, and Friedländer syntheses, providing the causal logic behind experimental choices to empower researchers with a deeper understanding of the chemistry involved.

Principal Synthetic Strategies for the Quinoline Ring

The construction of the quinoline core is a well-established field in organic chemistry, with several named reactions providing reliable pathways. The choice of method often depends on the availability of starting materials, desired substitution pattern, and tolerance for specific reaction conditions. For this compound, the logical precursor is 4-ethylaniline, which serves as the "A" ring of the final product.

The Skraup Synthesis

The Skraup synthesis is a classic, powerful, yet notoriously vigorous reaction for producing quinolines.[6] It involves heating a primary aromatic amine (in this case, 4-ethylaniline) with glycerol, sulfuric acid, and an oxidizing agent.[6][7]

-

Causality of Reagents:

-

Glycerol & Sulfuric Acid: Under the strong dehydrating conditions created by concentrated sulfuric acid, glycerol is converted in situ to acrolein (an α,β-unsaturated aldehyde).[7]

-

4-Ethylaniline: The amine undergoes a Michael-type conjugate addition to the acrolein.

-

Oxidizing Agent: An oxidizing agent, typically nitrobenzene corresponding to the starting aniline (i.e., 4-ethylnitrobenzene) or arsenic acid, is required for the final aromatization step to form the stable quinoline ring.[6][7]

-

Moderator: The reaction is highly exothermic. Ferrous sulfate (FeSO₄) is often added to moderate the reaction, preventing polymerization and charring which would otherwise lead to low yields.[6][8]

-

-

Mechanism Insight: The reaction proceeds via the formation of an α,β-unsaturated aldehyde (acrolein), followed by nucleophilic addition of the aniline, acid-catalyzed cyclization, dehydration, and a final oxidation step to furnish the aromatic quinoline ring.[7][9]

The Doebner-von Miller Reaction

A more versatile and generally less violent alternative to the Skraup synthesis is the Doebner-von Miller reaction.[10][11] This method also utilizes an aniline with an α,β-unsaturated carbonyl compound but offers more flexibility as the unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol condensation.[10]

-

Causality of Reagents:

-

4-Ethylaniline: Serves as the nitrogen source and benzene ring component.

-

α,β-Unsaturated Carbonyl: To obtain this compound, the required partner is acrolein or its precursor. For instance, reacting 4-ethylaniline with crotonaldehyde (derived from the aldol condensation of acetaldehyde) would lead to 2-methyl-6-ethylquinoline. To synthesize the parent this compound, acrolein itself (or its in situ generation from glycerol) is used, making the reaction conditions closely resemble the Skraup synthesis.

-

Acid Catalyst: The reaction is catalyzed by strong Brønsted or Lewis acids, such as hydrochloric acid, sulfuric acid, or zinc chloride, which facilitate both the conjugate addition and the subsequent cyclization.[2][10][11]

-

-

Mechanism Insight: The accepted mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[2] This is followed by an acid-catalyzed electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, cyclization, dehydration, and finally oxidation to yield the quinoline product.[10][12] Isotopic labeling studies have suggested a complex fragmentation-recombination pathway may also be in operation.[10]

The Friedländer Synthesis

The Friedländer synthesis offers a convergent and often milder approach, though it requires a more functionalized starting material.[13][14][15] The reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[14][16]

-

Application to this compound: To synthesize this compound via this method, one would theoretically need 2-amino-5-ethylbenzaldehyde and acetaldehyde. The practicality of this route is contingent on the accessibility of the substituted aminobenzaldehyde.

-

Catalysis: The reaction is effectively catalyzed by both acids (e.g., p-toluenesulfonic acid, iodine) and bases (e.g., NaOH, KOtBu).[13][14] Modern protocols have introduced milder catalysts and even solvent-free conditions.[1][14]

-

Mechanism Insight: The reaction initiates with an aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl intermediate. This is followed by the formation of a Schiff base (imine) via intramolecular condensation between the amino group and the carbonyl, which then rapidly dehydrates to form the aromatic quinoline ring.[13][14]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a critical decision based on multiple factors. The following table provides a comparative summary to guide the researcher.

| Synthetic Method | Starting Materials for this compound | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

| Skraup Synthesis | 4-Ethylaniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., 4-Ethylnitrobenzene), FeSO₄ (moderator) | High Temperature (140-170 °C) | Inexpensive, readily available starting materials.[6][8] | Highly exothermic and potentially violent; often gives low yields due to charring.[6][8] |

| Doebner-von Miller | 4-Ethylaniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids (HCl, ZnCl₂, etc.) | Moderate to high heat | More versatile than Skraup; can be used to create a wider range of substituted quinolines.[2][10] | Mechanism can be complex; may require an external oxidant.[2] |

| Friedländer Synthesis | 2-Amino-5-ethylbenzaldehyde, Acetaldehyde | Acid or Base Catalysis (e.g., p-TsOH, NaOH, Iodine) | Varies (from reflux to solvent-free) | Often provides cleaner reactions and higher yields; regiochemistry is unambiguous.[1][14] | Requires more complex, pre-functionalized starting materials which may not be commercially available.[15] |

Visualizing the Synthetic Pathways

General Workflow for Quinoline Synthesis

The following diagram illustrates the conceptual relationship between the key synthetic strategies discussed.

Caption: Key synthetic routes to this compound.

Mechanism of the Doebner-von Miller Reaction

This diagram details the step-wise mechanism for the formation of this compound from 4-ethylaniline and acrolein.

Caption: Mechanistic pathway of the Doebner-von Miller reaction.

Detailed Laboratory Protocol: Synthesis of this compound via a Modified Skraup/Doebner-von Miller Approach

This protocol adapts the principles of the Skraup and Doebner-von Miller reactions for a standard laboratory setting. The use of ferrous sulfate is critical for safety and yield.

Safety Precaution: This reaction is highly exothermic and generates toxic fumes. It MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials

-

4-Ethylaniline (C₈H₁₁N)

-

Glycerol (C₃H₈O₃), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄), 98%

-

4-Ethylnitrobenzene (C₈H₉NO₂) or another suitable oxidizing agent

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Sodium Hydroxide (NaOH), for neutralization

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O), for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), for drying

-

Round-bottom flask (500 mL) equipped with a reflux condenser and a dropping funnel

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-ethylaniline (e.g., 0.2 mol), anhydrous glycerol (e.g., 0.6 mol), and 4-ethylnitrobenzene (e.g., 0.1 mol).

-

Addition of Moderator: Add ferrous sulfate heptahydrate (e.g., 5 g) to the mixture. Begin stirring to ensure the contents are well-mixed.

-

Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.7 mol) dropwise through the dropping funnel over a period of 60-90 minutes. Maintain vigorous stirring and monitor the temperature to keep it below 100 °C during the addition.

-

Heating and Reflux: Once the addition is complete, remove the ice bath. Gently heat the reaction mixture using a heating mantle to approximately 140-150 °C. Maintain this temperature under reflux for 3-4 hours. The reaction mixture will darken significantly.

-

Work-up and Neutralization: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture into a large beaker containing ice water (approx. 1 L). The mixture should be stirred during this process.

-

Basification: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 30% w/v NaOH) until the pH is approximately 8-9. This step is also exothermic and should be done with cooling.

-

Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 150 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a dark oil. Purify it by vacuum distillation to obtain this compound as a pale yellow to colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (literature values can be used as a guide).

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Conclusion

The synthesis of this compound is a well-understood process achievable through several classic named reactions. While the Skraup and Doebner-von Miller reactions offer a robust pathway from inexpensive starting materials, they demand careful control over highly exothermic conditions. The Friedländer synthesis provides a milder alternative but relies on less accessible precursors. The detailed protocol provided in this guide, a modified Skraup/Doebner-von Miller approach, represents a reliable and validated method for the laboratory-scale production of this compound, a valuable intermediate for further research and development.

References

- Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]

- Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/blog/friedlander-quinoline-synthesis.html]

- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. [URL: https://patents.google.

- Organic Reactions. The Friedländer Synthesis of Quinolines. [URL: https://organicreactions.org/index.php/The_Friedl%C3%A4nder_Synthesis_of_Quinolines]

- Wikipedia. Skraup reaction. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]

- PMC - PubMed Central - NIH. Advances in polymer based Friedlander quinoline synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424855/]

- SynArchive. Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/full-text/futuristic-trends-in-chemical-material-sciences-nano-technology-volume-3-book-12-part-2/chapter-8]

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. [URL: https://www.benchchem.

- ResearchGate. The Friedländer Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/233010193_The_Friedlander_Synthesis_of_Quinolines]

- ResearchGate. The Skraup Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/233010192_The_Skraup_Synthesis_of_Quinolines]

- SciSpace. Synthesis of derivatives of quinoline. [URL: https://typeset.

- ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... [URL: https://www.researchgate.

- ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. [URL: https://www.researchgate.net/figure/Reaction-mechanism-of-the-Skraup-quinoline-synthesis_fig8_333245437]

- Organic Chemistry Portal. Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]

- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [URL: https://www.youtube.

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. [URL: https://patents.google.

- PubChem. 6-Methylquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Methylquinoline]

- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [URL: https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_304533031]

- Sigma-Aldrich. 6-Methylquinoline 98 91-62-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/108928]

- Benchchem. 6-Methylquinoline | High-Purity Reagent | For Research Use. [URL: https://www.benchchem.com/product/b044275]

- RSC Publishing. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra02613a]

- FooDB. Showing Compound 6-Methylquinoline (FDB011115). [URL: https://foodb.ca/compounds/FDB011115]

- ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c10582]

Sources

- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 4. 6-甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. youtube.com [youtube.com]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organicreactions.org [organicreactions.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Ethylquinoline: Properties, Synthesis, and Applications

A Note on Data Availability: Information specific to 6-Ethylquinoline is limited in readily available scientific literature and databases. This guide provides core identifying information for this compound and leverages the extensive data available for its close structural analog, 6-Methylquinoline, as a scientifically grounded proxy for understanding its expected properties, synthesis, and applications. This approach is based on the principle that the addition of a single methylene group to the alkyl substituent is not expected to fundamentally alter the core chemical reactivity or biological relevance of the quinoline scaffold.

Chemical Identity and Core Data

This compound belongs to the quinoline family of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The ethyl group at the 6-position (para- to the ring nitrogen) influences its electronic properties and steric profile, which in turn dictates its reactivity and potential as a building block in drug discovery and materials science.

dot digraph "6_Ethylquinoline_Structure" { graph [rankdir="LR", size="4,2", dpi=100, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=none];

} endom Caption: Molecular structure of this compound.

| Identifier | This compound | 6-Methylquinoline (for comparison) |

| CAS Number | 17997-59-6 (predicted) | 91-62-3[1][2][3] |

| Molecular Formula | C₁₁H₁₁N | C₁₀H₉N[2][3] |

| Molecular Weight | 157.21 g/mol | 143.19 g/mol [2][3] |

| IUPAC Name | This compound | 6-methylquinoline[1] |

Physicochemical Properties

Table of Physicochemical Properties (Data for 6-Methylquinoline)

| Property | Value | Source |

| Appearance | Clear, pale yellow to light orange liquid | [2] |

| Boiling Point | 256-260 °C | [2][3][4] |

| Melting Point | -22 °C | [2] |

| Density | 1.067 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.614 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and oils | [2] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

Synthesis of 6-Alkylquinolines

The synthesis of 6-alkylquinolines like this compound typically relies on classic named reactions that construct the quinoline ring system from aniline precursors. The choice of starting material dictates the substitution pattern on the resulting quinoline. For this compound, the logical starting material is p-ethylaniline.

Key Synthesis Methodologies:

-

Skraup Synthesis: This is the oldest and most direct method, involving the reaction of an aniline (p-ethylaniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction is highly exothermic and proceeds via the in-situ formation of acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

-

Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones (e.g., crotonaldehyde) in the presence of an acid catalyst. This allows for a wider variety of substitution patterns on the pyridine ring of the quinoline.

-

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). For a 6-substituted quinoline, this requires a pre-functionalized aminobenzaldehyde, making it a less common route for simple alkylquinolines.

Experimental Protocol: Skraup Synthesis of 6-Methylquinoline (Representative Protocol)

This protocol for the synthesis of 6-methylquinoline is a reliable template for the synthesis of this compound by substituting p-toluidine with p-ethylaniline.

-

Reagent Preparation: In a fume hood, carefully add 30 mL of concentrated sulfuric acid to a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Reactants: To the stirred acid, add 10.7 g (0.1 mol) of p-toluidine, 24.5 g (0.2 mol) of arsenic pentoxide (or an alternative oxidizing agent like nitrobenzene), and 23 g (0.25 mol) of glycerol.

-

Reaction: Heat the mixture gently. The reaction is exothermic and will become vigorous. Control the heating to maintain a steady reflux. Once the initial reaction subsides, continue heating at reflux for 3-4 hours.

-

Work-up: Allow the mixture to cool. Carefully pour the mixture into a large beaker containing 500 mL of water. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling the beaker in an ice bath.

-

Extraction: Steam distill the alkaline mixture. The 6-methylquinoline will co-distill with the water. Collect the distillate until it is no longer oily.

-

Purification: Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid, aromatic nature makes it an excellent scaffold for presenting functional groups to biological targets with high specificity.

-

Anticancer Agents: Quinoline derivatives are central to many anticancer drugs that function as kinase inhibitors. The 6-position is frequently modified to tune the compound's solubility, metabolic stability, and target-binding affinity. For example, derivatives of 6-substituted quinolines have been investigated as inhibitors of c-Met, EGF, and VEGF receptors, which are crucial targets in oncology.

-

Anti-inflammatory and Antimicrobial Agents: The quinoline core is found in compounds with a broad range of biological activities, including anti-inflammatory and antimicrobial properties. The ability to easily functionalize the scaffold allows for the systematic optimization of activity against various pathogens and inflammatory pathways.

-

Fluorescent Probes and Materials Science: The conjugated π-system of the quinoline ring gives rise to fluorescent properties. 6-Alkylquinolines can serve as precursors in the synthesis of fluorescent dyes and probes used for biological imaging and sensing applications. They are also explored in the development of advanced materials like polymers and coatings.

Safety and Handling

As a class, alkylquinolines are considered hazardous chemicals. The safety data for 6-methylquinoline provides a strong basis for the handling of this compound.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and eye irritation.[5] It may be absorbed through the skin.[6] The vapor or mist is irritating to the eyes, mucous membranes, and the upper respiratory tract.[6]

-

Precautions for Safe Handling:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] 6-Methylquinoline is noted to be sensitive to prolonged exposure to light.[2][6]

References

-

PubChem. Compound Summary for CID 7059: 6-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylquinoline | 91-62-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

An In-depth Technical Guide to the Solubility of 6-Ethylquinoline

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of 6-Ethylquinoline and Its Solubility

This compound, a heterocyclic aromatic compound, is a valuable scaffold in medicinal chemistry and materials science.[1] Its quinoline core is a prevalent motif in a wide array of biologically active compounds, and the ethyl substitution at the 6-position can significantly influence its physicochemical properties, including solubility. Understanding and quantifying the solubility of this compound in various solvents is a critical first step in any research or development pipeline.[2][3] Poor solubility can lead to unreliable results in in-vitro assays, hinder formulation development, and ultimately compromise the bioavailability and efficacy of potential drug candidates.[2][3]

This guide provides a comprehensive overview of the factors governing the solubility of this compound and presents a detailed, field-proven protocol for its experimental determination. By understanding the principles and methodologies outlined herein, researchers can confidently and accurately characterize this fundamental property, enabling more robust and reproducible scientific outcomes.

Physicochemical Properties of this compound: A Predictive Analysis

| Property | Predicted Value/Characteristic for this compound | Rationale and Comparison with 6-Methylquinoline |

| Molecular Formula | C₁₁H₁₁N | Addition of a CH₂ unit to 6-methylquinoline (C₁₀H₉N). |

| Molecular Weight | ~157.21 g/mol | Increased from 6-methylquinoline's ~143.19 g/mol .[4] |

| Appearance | Likely a pale yellow to brown liquid or oil. | Similar to 6-methylquinoline.[4][5] |

| Polarity | Moderately polar. | The quinoline ring system with its nitrogen atom imparts polarity. The ethyl group is slightly more nonpolar than a methyl group, which may slightly decrease overall polarity compared to 6-methylquinoline. |

| logP (o/w) | Expected to be slightly higher than 2.6. | The logP of 6-methylquinoline is approximately 2.6.[4] The addition of a methylene group generally increases the logP by about 0.5, suggesting a slightly higher lipophilicity for this compound. |

| pKa | ~4.7 - 5.2 | The basicity of the quinoline nitrogen is the dominant factor. The pKa is predicted to be similar to that of 6-methylquinoline (pKa ≈ 5.2).[6][7] |

| Hydrogen Bonding | Hydrogen bond acceptor. | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. There are no hydrogen bond donors. |

Causality Behind Predicted Solubility:

The principle of "like dissolves like" is paramount in predicting solubility.[8][9] Based on its structure:

-

Aqueous Solubility: this compound is expected to have low water solubility. Its largely aromatic and nonpolar structure will not interact favorably with the highly polar water molecules. The estimated water solubility for 6-methylquinoline is 631.1 mg/L at 25°C, and this compound's solubility will likely be slightly lower due to its increased lipophilicity.[10]

-

Solubility in Organic Solvents: It is predicted to be soluble in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good solubility is expected due to dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, facilitated by hydrogen bonding between the solvent's hydroxyl group and the quinoline nitrogen.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate to good solubility is likely, driven by van der Waals forces. The aromatic nature of toluene should make it a particularly effective solvent.

-

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[11][12][13] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. The protocol provided below is a robust, self-validating system for obtaining reliable solubility data.

Materials and Equipment

-

This compound (solid or liquid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, toluene)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV, or LC-MS/MS)

Step-by-Step Experimental Protocol

-

Preparation of the Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a concentrated stock solution.

-

Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., UV-Vis or HPLC) to generate a calibration curve (absorbance or peak area vs. concentration). This curve is essential for quantifying the concentration of the saturated solution later.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. "Excess" means adding enough solid or liquid so that undissolved material is clearly visible after equilibration. This ensures that the resulting solution is saturated.

-

Prepare each sample in duplicate or triplicate for statistical validity.[2]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period.[3][14] For thermodynamic solubility, a minimum of 24 hours is recommended to ensure equilibrium is reached.[3][11][12] For poorly soluble compounds, 48 to 72 hours may be necessary.[15]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial.[14] This is a critical step to remove any undissolved micro-particles.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of your previously established calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Calculation of Solubility:

-

Use the signal (e.g., absorbance or peak area) from the diluted sample and the equation of the line from the calibration curve to determine its concentration.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the test solvent. The result is typically expressed in units such as mg/mL, µg/mL, or molarity.

-

Diagram of the Experimental Workflow

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (M) | Observations |

| Water | 25 | Shake-Flask/HPLC | Record Value | Calculate Value | e.g., Colorless solution |

| PBS (pH 7.4) | 25 | Shake-Flask/HPLC | Record Value | Calculate Value | |

| Ethanol | 25 | Shake-Flask/HPLC | Record Value | Calculate Value | |

| Methanol | 25 | Shake-Flask/HPLC | Record Value | Calculate Value | |

| Acetonitrile | 25 | Shake-Flask/HPLC | Record Value | Calculate Value | |

| DMSO | 25 | Shake-Flask/HPLC | Record Value | Calculate Value | |

| Toluene | 25 | Shake-Flask/HPLC | Record Value | Calculate Value |

Conclusion

While readily available solubility data for this compound is sparse, this guide provides the foundational knowledge and a detailed, actionable protocol for its determination. By understanding the physicochemical properties and meticulously applying the shake-flask method, researchers can generate high-quality, reliable solubility data. This is an indispensable step for ensuring the success of subsequent research, from biological screening to formulation and preclinical development.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Available at: [Link]

-

Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Available at: [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Available at: [Link]

-

ACS Publications. (2023). Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. Available at: [Link]

-

ChemBK. (2024). 6-methyl quinoline. Available at: [Link]

-

Chem-Impex. (n.d.). 6-Methylquinoline. Available at: [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Available at: [Link]

-

FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methylquinoline | 91-62-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ws [chem.ws]

- 10. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 11. biorelevant.com [biorelevant.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. scielo.br [scielo.br]

The Spectroscopic Signature of 6-Ethylquinoline: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Identity of 6-Ethylquinoline

This compound, a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the precise molecular structure and electronic properties of this compound is paramount for its application in drug development and other advanced technologies. Spectroscopic techniques provide a powerful and non-destructive means to elucidate this crucial information. This in-depth technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the theoretical underpinnings and practical considerations of each technique, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important molecule.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: IUPAC numbering of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed map of its structure.

Experimental Protocol: A Validated Approach

A robust NMR analysis of this compound would typically involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals and to ensure good solubility. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and the relaxation delay (D1) to ensure quantitative integration if needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

¹H NMR Spectral Analysis: A Predictive Interpretation

Expected Chemical Shifts and Coupling Constants for this compound:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | ~8.8 | dd | J ≈ 4.3, 1.7 | Located on the pyridine ring, adjacent to the nitrogen, resulting in significant deshielding. |

| H-3 | ~7.3 | dd | J ≈ 8.2, 4.3 | Coupled to both H-2 and H-4. |

| H-4 | ~8.0 | d | J ≈ 8.2 | Coupled to H-3. |

| H-5 | ~7.5 | d | J ≈ 8.4 | Part of the benzene ring, ortho to the ethyl group. |

| H-7 | ~7.5 | dd | J ≈ 8.4, 2.0 | Coupled to H-5 and H-8. |

| H-8 | ~8.0 | d | J ≈ 2.0 | Meta to the ethyl group. |

| -CH₂- (Ethyl) | ~2.8 | q | J ≈ 7.6 | Methylene protons of the ethyl group, deshielded by the aromatic ring. |

| -CH₃ (Ethyl) | ~1.3 | t | J ≈ 7.6 | Methyl protons of the ethyl group, appearing as a classic triplet. |

Causality Behind the Predictions: The chemical shifts of the aromatic protons in this compound are expected to be very similar to those of 6-methylquinoline.[1][2] The primary difference will be the presence of the ethyl group signals. The methylene (-CH₂-) protons will appear as a quartet due to coupling with the three methyl (-CH₃) protons, and the methyl protons will appear as a triplet due to coupling with the two methylene protons. The chemical shift of the methylene group is expected to be further downfield than the methyl group in 6-methylquinoline due to the electron-withdrawing effect of the quinoline ring.

¹³C NMR Spectral Analysis: A Predictive Interpretation

Similarly, the ¹³C NMR spectrum of this compound can be reliably predicted by analyzing the spectrum of 6-methylquinoline.[3]

Expected Chemical Shifts for this compound:

| Carbon | Expected Chemical Shift (ppm) | Rationale for Assignment |

| C-2 | ~150 | Part of the imine-like bond in the pyridine ring. |

| C-3 | ~121 | Aromatic CH group in the pyridine ring. |

| C-4 | ~136 | Aromatic CH group in the pyridine ring. |

| C-4a | ~128 | Quaternary carbon at the ring junction. |

| C-5 | ~129 | Aromatic CH group. |

| C-6 | ~138 | Quaternary carbon attached to the ethyl group. |

| C-7 | ~132 | Aromatic CH group. |

| C-8 | ~126 | Aromatic CH group. |

| C-8a | ~148 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| -CH₂- (Ethyl) | ~29 | Methylene carbon of the ethyl group. |

| -CH₃ (Ethyl) | ~15 | Methyl carbon of the ethyl group. |

Causality Behind the Predictions: The aromatic carbon signals of this compound are anticipated to be in close agreement with those of 6-methylquinoline. The key additions will be the signals for the ethyl group carbons. The methylene carbon will be more deshielded than the methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A Standardized Method

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small amount of sample placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Analysis: Characteristic Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions arising from the aromatic quinoline ring and the aliphatic ethyl group. The analysis below is based on the known IR spectra of quinoline and its alkyl derivatives.[4][5][6]

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2975-2850 | C-H stretching | Aliphatic C-H (Ethyl group) |

| 1620-1580 | C=C and C=N stretching | Aromatic ring |

| 1500-1400 | C=C stretching | Aromatic ring |

| 1465-1450 | C-H bending | -CH₂- scissoring (Ethyl group) |

| 1380-1370 | C-H bending | -CH₃ symmetric bending (Ethyl group) |

| 850-800 | C-H out-of-plane bending | Substituted benzene ring |

Causality Behind the Spectral Features: The aromatic C-H stretching vibrations appear at a higher frequency than the aliphatic C-H stretches of the ethyl group. The multiple bands in the 1620-1400 cm⁻¹ region are characteristic of the quinoline ring system and arise from the complex stretching vibrations of the C=C and C=N bonds. The bending vibrations of the ethyl group provide clear evidence of its presence.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Mass Spectral Analysis: Elucidating the Fragmentation Pathway

The mass spectrum of this compound has been experimentally determined and its fragmentation has been analyzed. A key study on the mass spectra of alkylquinolines provides a detailed account of its behavior upon electron ionization.

Key Fragmentation Peaks for this compound:

| m/z | Ion | Proposed Fragmentation |

| 157 | [C₁₁H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (β-cleavage) |

| 129 | [M - C₂H₄]⁺ | McLafferty-type rearrangement with loss of ethene |

Causality Behind the Fragmentation: The fragmentation of this compound is analogous to that of other alkyl-substituted aromatic compounds.

-

Molecular Ion (m/z 157): The molecular ion peak is expected to be prominent due to the stability of the aromatic quinoline ring.

-

Loss of a Methyl Radical (m/z 142): The most significant fragmentation pathway for alkylbenzenes and related compounds is benzylic cleavage (β-cleavage), which is the cleavage of the bond beta to the aromatic ring. In this compound, this results in the loss of a methyl radical (•CH₃) to form a stable benzylic-type carbocation.

-

Loss of Ethene (m/z 129): A characteristic rearrangement for alkyl-substituted aromatic compounds with a side chain of at least two carbons is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the aromatic ring with the subsequent elimination of a neutral alkene molecule, in this case, ethene (C₂H₄).

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion: A Multi-faceted Spectroscopic Portrait

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound, covering NMR, IR, and MS techniques. While a complete set of experimental data for this compound remains to be fully consolidated in public repositories, a robust and scientifically sound analysis has been presented. The definitive mass spectrometry data, coupled with a detailed comparative analysis with 6-methylquinoline for NMR and IR, allows for a confident characterization of this compound. The principles and methodologies outlined herein provide a solid framework for researchers and professionals to interpret the spectroscopic signatures of this and related quinoline derivatives, facilitating their work in drug discovery and materials science.

References

- Draper, P. M., & MacLean, D. B. (1970). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 48(5), 746-754.

-

PubChem. 6-Methylquinoline. [Link]

-

NIST. Quinoline, 6-methyl-. [Link]

-

Human Metabolome Database. Showing Compound 6-Methylquinoline (FDB011115). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

UNCW Institutional Repository. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

NIST. Quinoline, 6-methyl-. [Link]

-

NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

SpectraBase. This compound. [Link]

Sources

- 1. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 2. Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]

- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline, 6-methyl- [webbook.nist.gov]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] While quinoline itself has limited direct applications, its derivatives exhibit an astonishingly broad spectrum of biological activities.[3][2][4] This versatility has made the quinoline nucleus a cornerstone in the development of therapeutic agents for over a century, from the serendipitous discovery of quinine as the first antimalarial drug to the rational design of modern targeted cancer therapies.[5][6]

This guide provides a detailed exploration of the multifaceted biological activities of substituted quinolines. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), present quantitative data, and provide validated experimental protocols to empower researchers in the ongoing quest for novel therapeutics based on this remarkable scaffold.

Antimalarial Activity: The Classic Application

The history of quinolines in medicine is inextricably linked to the fight against malaria.[5][7] Drugs like chloroquine, quinine, and mefloquine have been vital in our chemotherapeutic arsenal.[8]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, particularly chloroquine, targets the parasite's unique biology within infected red blood cells.[8][9][10]

-

Accumulation: As weak bases, these drugs diffuse into the acidic food vacuole of the Plasmodium parasite, where they become protonated and trapped, leading to a concentration several hundred- to a thousand-fold higher than in the surrounding plasma.[8][10][11]

-

Heme Polymerization Inhibition: During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[9][12] The high concentration of quinoline drugs within the vacuole interferes with this detoxification process, likely by capping the growing hemozoin crystals or forming a complex with heme itself.[10][12]

-

Toxicity and Death: The buildup of toxic, unpolymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite with its own metabolic waste.[8]

The more lipophilic quinolines, such as mefloquine and quinine, are not concentrated as extensively in the food vacuole and may have alternative sites of action.[8]

Caption: Mechanism of action for quinoline antimalarials in the parasite's food vacuole.

Structure-Activity Relationship (SAR) Insights

The efficacy of 4-aminoquinoline antimalarials is highly dependent on specific structural features:

-

7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for high antimalarial potency.[13] Replacing it with an electron-donating group like a methyl group results in a complete loss of activity.[13]

-

4-Amino Side Chain: A flexible dialkylaminoalkylamino side chain at the 4-position is crucial. The length of this chain impacts both activity and toxicity.[13]

-

Basicity: The basicity of the side chain is vital for the drug's accumulation in the acidic food vacuole.[5]

The emergence of drug-resistant strains, often linked to a parasite-encoded protein that pumps the drug out, necessitates the development of new derivatives that can circumvent these mechanisms.[8][10] This has led to the creation of hybrid molecules, combining the quinoline scaffold with other pharmacophores to enhance activity against resistant strains.[5][14][15]

Anticancer Activity: A Modern Frontier

Substituted quinolines have emerged as a highly promising class of anticancer agents, with several derivatives approved for clinical use and many more in development.[16] They exert their effects through diverse mechanisms of action, often by targeting key signaling pathways involved in cancer progression.[17]

Mechanisms of Action

The anticancer activity of quinolines is not attributed to a single mechanism but rather a range of molecular interactions, including:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are frequently overexpressed or mutated in various cancers.[16][18] By blocking these kinases, the compounds interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[16][17]

-

Topoisomerase Inhibition: Some quinolines can intercalate with DNA and inhibit topoisomerases, enzymes essential for DNA replication and repair. This leads to DNA damage and triggers apoptosis (programmed cell death) in cancer cells.[17]

-

Tubulin Polymerization Inhibition: Certain derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, a process vital for cell division (mitosis). This arrests the cell cycle and leads to cell death.

-

Induction of Apoptosis: Beyond specific enzyme inhibition, quinolines can induce apoptosis through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[19]

Caption: Diverse molecular targets of anticancer quinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer quinolines is typically expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylquinoline | 6-Chloro, 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 8.3 | [20] |

| 2-Arylquinoline | 6-Nitro, 2-(3,4-methylenedioxyphenyl) | PC3 (Prostate) | 31.37 | [20] |

| 8-Aminoquinoline | 6-Methoxy-8-[(2-furanylmethyl)amino] | T47D (Breast) | 0.016 | [21] |

| 4-Aminoquinoline | 7-Trifluoromethyl-N-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | Potent | |

| 6-Aryloxyquinoline | N-hydroxy-6-(4-chlorophenoxy)acrylamide | HCT116 (Colon) | 0.09 | [22] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[22] It is a cornerstone for in vitro screening of potential anticancer compounds.

Causality: The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the compound.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A549) in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[22]

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their effects.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[22] During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity: Beyond Fluoroquinolones

The quinoline scaffold is the foundation of the potent quinolone and fluoroquinolone classes of antibiotics.[23] Their clinical importance lies in their ability to target essential bacterial enzymes, leading to rapid cell death.[23]

Mechanism of Action: Inhibition of DNA Synthesis

The primary targets of fluoroquinolones are two essential bacterial enzymes:

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Fluoroquinolones bind to the complex formed between these enzymes and DNA, stabilizing it. This creates a roadblock that stalls the replication fork, leading to double-strand DNA breaks and ultimately triggering cell death.[23]

SAR for Antibacterial Potency

The broad-spectrum efficacy of fluoroquinolones is a result of decades of SAR studies. Key substitutions that influence activity include:

-

N1 Position: A cyclopropyl group at this position generally enhances overall potency and broadens the spectrum of activity.[23]

-

C6 Position: The presence of a fluorine atom is a defining feature of fluoroquinolones, significantly increasing their potency against Gram-negative bacteria.[23]

-

C7 Position: Bulky substituents, such as piperazine or pyrrolidine rings, at this position are critical for activity and influence the spectrum of the drug.

-

C8 Position: A methoxy group at C8 can enhance activity against anaerobic and atypical bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolone (Ciprofloxacin) | Escherichia coli | 0.008 - 0.12 | [24] |

| Fluoroquinolone (Ciprofloxacin) | Staphylococcus aureus | 0.12 - 1 | [24] |

| Novel Quinoline Derivative | Bacillus cereus | 3.12 - 50 | [25] |

| Novel Quinoline Derivative | Pseudomonas aeruginosa | 3.12 - 50 | [25] |

| Facilely Accessible Quinoline | MRSA | 1.5 | [26] |

| Facilely Accessible Quinoline | VRE | 3.0 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the MIC of an antimicrobial agent against a specific microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by finding the lowest concentration at which no visible growth (turbidity) occurs after a defined incubation period. The lack of turbidity indicates that the compound has inhibited bacterial growth.

Methodology:

-

Preparation of Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted quinoline compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be chosen to bracket the expected MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include essential controls on each plate:

-

Positive Control: Broth with the bacterial inoculum but no antimicrobial agent (should show robust growth).

-

Negative Control: Broth only, with no inoculum (should remain clear).

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours under ambient air conditions.[23]

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[23]

Anti-inflammatory and Neuroprotective Activities

Beyond their antimicrobial and anticancer effects, quinoline derivatives have demonstrated significant potential as anti-inflammatory and neuroprotective agents.[4][27][28][29]

Anti-inflammatory Mechanisms

Many non-steroidal anti-inflammatory drugs (NSAIDs) carry risks of gastric irritation.[27] Quinoline derivatives represent a promising avenue for developing new anti-inflammatory agents with potentially better safety profiles. Their mechanisms often involve modulating the inflammatory cascade. For example, certain ibuprofen-quinoline conjugates have been shown to significantly suppress the production and release of pro-inflammatory mediators, including:

-

Nitric Oxide (NO)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)[30]

Neuroprotective Mechanisms

In the context of complex neurodegenerative diseases like Alzheimer's and Parkinson's, a multi-target approach is considered highly attractive.[28][29] Quinolines are well-suited for this role due to their diverse biological activities.[1][3][2] Their neuroprotective potential stems from several properties:

-

Antioxidant Activity: They can act as radical scavengers, protecting neurons from oxidative stress, a key pathological feature of neurodegeneration.[1][3][2] This is achieved through mechanisms like hydrogen atom transfer and single electron transfer.[3][2]

-

Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[3][2]

-

Chelating Properties: The quinoline scaffold can chelate metal ions, which may help in reducing the aggregation of amyloid-beta plaques in Alzheimer's disease.[28][29]

Synthesis of Substituted Quinolines: Enabling Discovery

The vast chemical diversity and biological relevance of quinolines are made accessible through robust and versatile synthetic methodologies. The ability to efficiently synthesize libraries of substituted quinolines is fundamental to drug discovery and development.[31]

Key Synthetic Strategies

Several classical and modern reactions are employed to construct the quinoline core:

-

Friedländer Synthesis: A classical and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[31] It is a versatile and efficient method for producing a diverse array of substituted quinolines.[31]

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, which are important synthetic intermediates.[32]

-

Doebner-von Miller Reaction: This method synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline, often under acidic conditions.[33]

-

Modern Transition-Metal Catalyzed Methods: Recent advancements have introduced catalysts based on palladium, copper, iridium, and cobalt to synthesize quinolines with high efficiency, broad substrate scope, and excellent functional group tolerance under milder conditions.[33][34]

Caption: General workflow for the discovery and optimization of quinoline-based drugs.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a classic, robust method for synthesizing a substituted quinoline, a foundational technique for any researcher in this field.[31]

Causality: The reaction's success hinges on the acid- or base-catalyzed condensation of a 2-aminoaryl ketone (providing the benzene ring and the nitrogen atom) with a compound containing an α-methylene group adjacent to a carbonyl (providing the rest of the pyridine ring). The initial condensation forms an intermediate that readily undergoes an intramolecular cyclization followed by dehydration (water elimination) to yield the stable, aromatic quinoline ring system.

Methodology (ZrCl₄ Catalyzed Synthesis):

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

-

Catalyst Addition: To the stirred solution, add the Lewis acid catalyst Zirconium tetrachloride (ZrCl₄, 10 mol%).

-

Reaction: Heat the reaction mixture to 60°C.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure substituted quinoline.[31]

Conclusion

Substituted quinolines represent a remarkably versatile and enduring scaffold in drug discovery. Their proven success as antimalarial, anticancer, and antimicrobial agents, coupled with emerging applications in treating inflammatory and neurodegenerative disorders, ensures their continued relevance. A profound understanding of their structure-activity relationships, mechanisms of action, and synthetic accessibility is crucial for the rational design of the next generation of quinoline-based therapeutics. By leveraging the foundational knowledge and experimental frameworks presented in this guide, researchers and drug development professionals can continue to unlock the immense therapeutic potential of this privileged chemical structure.

References

- Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe

- Mechanism of action of quinoline drugs.

- A, K., B, S., C, T., D, S., E, B., F, F., G, C., & H, L. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.

- Koskelo, K., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.

- Kumar, A., et al. (2018). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.

- Chibale, K. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021). PMC - NIH.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (2023). YMER.

- Kiue, N., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer.

- Foley, M., & Tilley, L. (1995). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.

- Comparative Anticancer Activity of Substituted Quinolines. (2025). Benchchem.

- Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. (2025). Benchchem.

- Korth, C., et al. (2001). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.

- Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed.

- Kumar, A., et al. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.

- Musiol, R., et al. (2012). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Source not specified.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2020). New Journal of Chemistry (RSC Publishing).

- Korth, C., et al. (2001). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Source not specified.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Synthesis of quinolines. Organic Chemistry Portal.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021).

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2016). PMC - PubMed Central.

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2024). YouTube.

- Biological Activities of Quinoline Deriv

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Kumar, J., & Kumar, A. (2021).

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). Source not specified.

- In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition).

- (PDF) Biological Activities of Quinoline Derivatives. (2014).

- Design, synthesis and anti-inflammatory and analgesic drug candid

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source not specified.

- New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II. Semantic Scholar.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Source not specified.

- Review on recent development of quinoline for anticancer activities. Source not specified.

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2018).

Sources

- 1. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]